(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione
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Overview
Description
(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione is a complex organic compound that features a bromophenyl group attached to a dihydroisoquinoline moiety via a methanethione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione can be achieved through a multi-step process. One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction typically involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methanethiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions, while the dihydroisoquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl)(3,4-dihydroisoquinolin-2-ium thiocyanate hemihydrate): This compound shares a similar core structure but differs in the presence of a thiocyanate group.
N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide: Another related compound with a carboxamide group instead of a methanethione linkage.
Uniqueness
(4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanethione is unique due to its methanethione linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C16H14BrNS |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
(4-bromophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanethione |
InChI |
InChI=1S/C16H14BrNS/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11H2 |
InChI Key |
XJITUKXZWNQZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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